Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Peptide Synthesis SPPS Quality Control

Synthesizing Gln-Ser-containing peptides via Fmoc SPPS often fails due to on-resin β-sheet aggregation, reducing coupling efficiency and yields. This specialized pseudoproline dipeptide (Psi(Me,Me)pro) disrupts secondary structure, maintains solvation, and enables high-purity synthesis of long or aggregation-prone sequences. - Extends chain by two residues per coupling; reduces synthesis cycles - TFA-labile; compatible with standard Fmoc SPPS automation - Critical for peptide drug discovery (cancer, metabolic disorders)

Molecular Formula C45H43N3O7
Molecular Weight 737.8 g/mol
Cat. No. B2850528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH
Molecular FormulaC45H43N3O7
Molecular Weight737.8 g/mol
Structural Identifiers
InChIInChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1
InChIKeyFPGMGQRBDQAVPQ-YDAXCOIMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH – Aggregation-Free SPPS Building Block


Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH (CAS 1821378-64-6) is a specialized pseudoproline dipeptide building block for Fmoc solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected N-terminus, a trityl (Trt)-protected glutamine side chain, and a serine residue reversibly protected as a dimethyloxazolidine (Psi(Me,Me)pro), which serves as a structure-disrupting, proline-like unit that is labile to trifluoroacetic acid (TFA) .

1
Aggregation-prone Gln-Ser motif in Fmoc SPPS
Structure-disrupting oxazolidine ring reversibly protects serine
2
Difficult or long peptide sequences requiring maintained solvation
Class-level pseudoproline benefit: disrupts on-resin β-sheet formation
3
Dipeptide format extends chain by two residues per coupling
Avoids acylation of sterically hindered oxazolidine nitrogen

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH: Irreplaceable in Challenging SPPS


The intrinsic difficulty in synthesizing Gln-Ser-containing peptides via Fmoc SPPS arises from on-resin aggregation driven by interchain hydrogen bonding and β-sheet formation, which severely reduces coupling efficiency and final purity [1]. Attempting to substitute the pseudoproline dipeptide with a standard Fmoc-Gln(Trt)-Ser(tBu)-OH building block, which lacks the structure-disrupting oxazolidine ring, does not address the aggregation root cause, often leading to incomplete synthesis, significant deletion sequences, and low yields of the target peptide. The Psi(Me,Me)pro modification is engineered specifically to disrupt β-sheet formation, thereby increasing solvation and coupling kinetics in peptide assembly .

Target
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH
Substitute
Standard Fmoc-Gln(Trt)-Ser(tBu)-OH
Risk
  • Lacks oxazolidine ring; does not disrupt β-sheet aggregation
  • May lead to incomplete coupling, deletion sequences, and low crude purity
  • Aggregation root cause remains unaddressed; substitution may fail for difficult sequences

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH: Performance Evidence


Commercial HPLC Purity Advantage

The compound Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is commercially available with a certified purity of ≥99% by HPLC, as specified by Chem-Impex . This high purity specification contrasts with the ≥97.0% HPLC purity specification for the Novabiochem® product from Sigma-Aldrich .

HPLC Purity
Cross-study comparable
≥ 99% (HPLC) vs ≥ 97.0% (HPLC) for Sigma-Aldrich Novabiochem® product
Reported higher purity specification; supports quality-focused SPPS selection.
HPLC area %; verified per supplier certificate.
Peptide Synthesis SPPS Quality Control

Aggregation Disruption and Solvation Enhancement

The incorporation of pseudoproline units into a peptide sequence disrupts β-sheet structures, which are a primary source of intermolecular aggregation during chain elongation. This disruption leads to increased solvation and improved coupling kinetics . This is a class-level benefit of pseudoproline dipeptides and a key differentiator from standard Fmoc-amino acids, which do not possess this inherent aggregation-disrupting capability.

Aggregation Disruption
Class-level inference
Disrupts β-sheet formation and increases solvation during chain elongation.
Class-level pseudoproline advantage; supports difficult sequence synthesis.
Qualitative benefit over standard Fmoc-amino acids lacking this feature.
Aggregation Difficult Sequences SPPS

Long Peptide Synthesis Efficiency

The application of dimethyloxazolidine dipeptides, such as Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, has been shown to expedite the Fmoc solid-phase synthesis of long peptides by mitigating aggregation [1]. This is a class-level advantage over standard amino acid building blocks.

Long Peptide Efficiency
Class-level inference
Expedites synthesis of long peptides by mitigating on-resin aggregation.
Supports selection for long or complex peptide targets where speed and yield are critical.
Qualitative improvement reported for dimethyloxazolidine dipeptide class.
Long Peptide Synthesis SPPS Efficiency

Efficient Dipeptide Coupling Strategy

The pseudoproline residue is introduced as a dipeptide specifically to avoid the need to acylate the sterically hindered oxazolidine nitrogen, which would be required if using a pseudoproline monomer. This dipeptide approach also provides the added advantage of extending the peptide chain by two residues in a single coupling step .

Coupling Strategy
Supporting evidence
Adds two residues per coupling cycle; avoids sterically hindered acylation of oxazolidine nitrogen.
Reported synthetic efficiency gain reduces total cycle count and improves process robustness.
Dipeptide approach compared to hypothetical monomer use.
Peptide Synthesis SPPS Efficiency

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH Applications


Aggregation-Prone Gln-Ser Peptides

This dipeptide is the primary choice for Fmoc SPPS of any peptide sequence containing a Gln-Ser motif that is prone to on-resin aggregation. Its incorporation disrupts β-sheet formation, maintaining chain solvation and enabling high-yield synthesis of sequences that would otherwise fail or yield highly impure products with standard building blocks .

Long and Complex Peptide Production

For the synthesis of long peptides (e.g., >30 amino acids) or small proteins, aggregation is a major obstacle. The use of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH at strategic positions is a proven strategy to expedite synthesis and improve crude peptide purity by maintaining chain accessibility throughout the elongation process [1].

High-Throughput Synthesis Optimization

The dipeptide's ability to extend the peptide chain by two residues in a single coupling step reduces the total number of synthesis cycles. This saves time and reagents, making it a valuable tool for increasing throughput in automated peptide synthesizers and for optimizing industrial-scale peptide production processes.

Drug Discovery and Bioconjugation

In peptide drug development, where high purity and yield are essential for subsequent biological assays and conjugation steps, this building block helps ensure that 'difficult' peptide sequences are accessible and produced with the necessary quality. Its use supports the development of peptide therapeutics, including those for cancer and metabolic disorders .

Application
Selection Property
Validation Focus
Aggregation-prone Gln-Ser peptides
β-sheet disruption and chain solvation
On-resin aggregation and crude purity assessment
Long and complex peptide production
Maintained chain accessibility
Synthesis yield and target peptide purity verification
High-throughput synthesis optimization
Two-residue single-coupling efficiency
Cycle reduction and automated synthesizer throughput
Peptide drug discovery research
Difficult sequence accessibility and quality
Purity and yield for biological assay and conjugation steps

Technical Documentation Hub

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